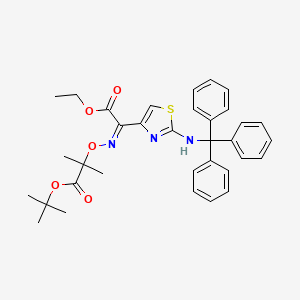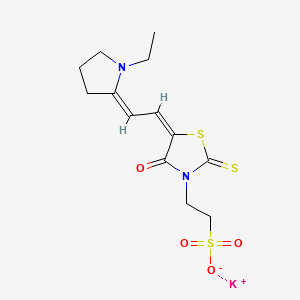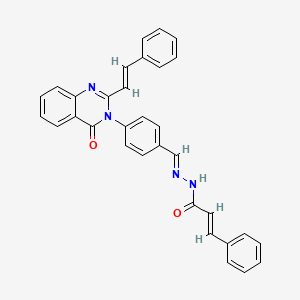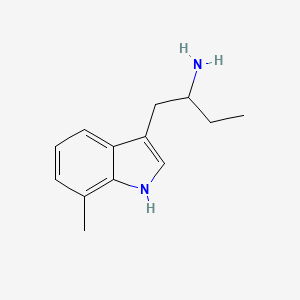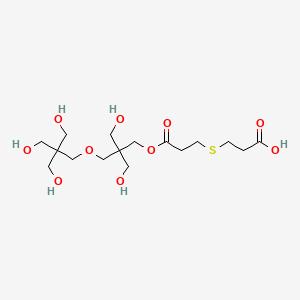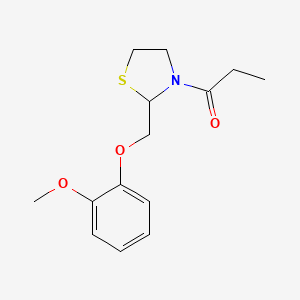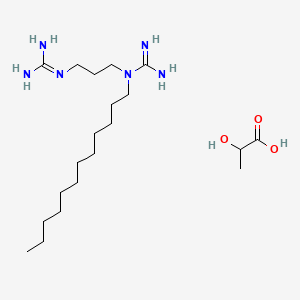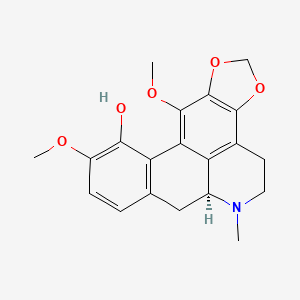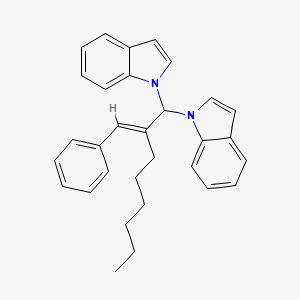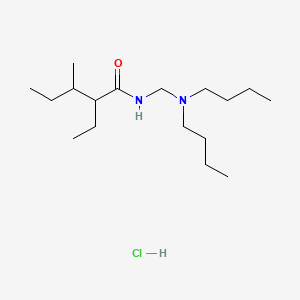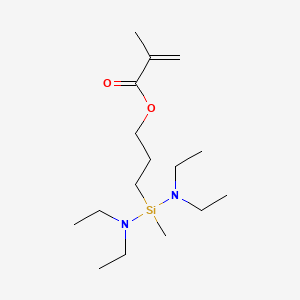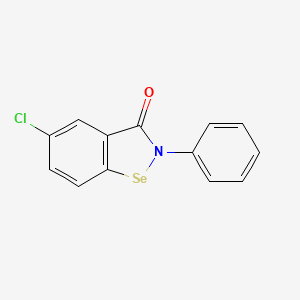
1,2-Benzisoselenazol-3(2H)-one, 5-chloro-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzisoselenazol-3(2H)-one, 5-chloro-2-phenyl- is a selenium-containing heterocyclic compound. Selenium compounds are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of selenium in the molecular structure often imparts distinctive biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 5-chloro-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include the reaction of a 2-aminobenzoyl chloride derivative with a selenourea compound, followed by cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 5-chloro-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The chloro and phenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield selenoxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential due to its unique selenium-containing structure.
Industry: Utilized in the development of materials with specific properties, such as semiconductors or catalysts.
Mechanism of Action
The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 5-chloro-2-phenyl- involves its interaction with molecular targets in biological systems. The selenium atom can participate in redox reactions, influencing cellular processes. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisoselenazol-3(2H)-one: Lacks the chloro and phenyl substituents.
1,2-Benzisothiazol-3(2H)-one: Contains sulfur instead of selenium.
1,2-Benzisoxazol-3(2H)-one: Contains oxygen instead of selenium.
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 5-chloro-2-phenyl- is unique due to the presence of selenium, which imparts distinctive chemical and biological properties
Properties
CAS No. |
81744-09-4 |
|---|---|
Molecular Formula |
C13H8ClNOSe |
Molecular Weight |
308.63 g/mol |
IUPAC Name |
5-chloro-2-phenyl-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C13H8ClNOSe/c14-9-6-7-12-11(8-9)13(16)15(17-12)10-4-2-1-3-5-10/h1-8H |
InChI Key |
DFJATHACFJXJCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C([Se]2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


